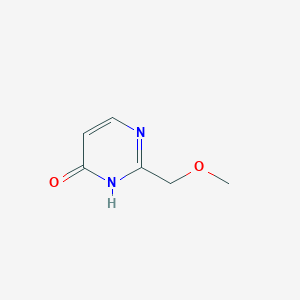

2-(Methoxymethyl)pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

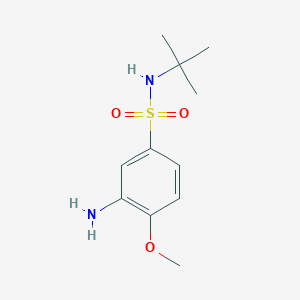

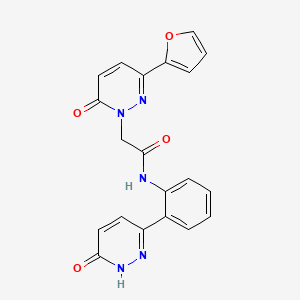

“2-(Methoxymethyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a type of aromatic heterocycle .

Synthesis Analysis

While specific synthesis methods for “2-(Methoxymethyl)pyrimidin-4(3H)-one” were not found, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .

Molecular Structure Analysis

The molecular structure of “2-(Methoxymethyl)pyrimidin-4(3H)-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

-

Pharmaceuticals and Cancer Research

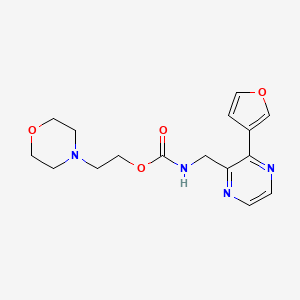

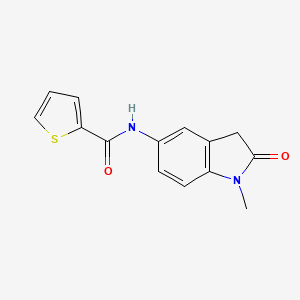

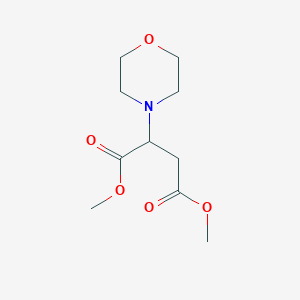

- This compound has been used in the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno [3,2-d]pyrimidin-4-amine derivatives . These heteroaromatic systems were envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent previously developed until phase II clinical studies .

- The synthesis involved efficient microwave-assisted chemical processes .

- The synthesized compounds exhibited an inhibitory effect similar to MPC-6827 on human colorectal cancer cell proliferation .

-

Medicinal Chemistry

- A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .

- A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

Antitubercular Agents

- A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

- It was observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

-

Organic & Biomolecular Chemistry

- A new synthesis of 3H-pyrimidin-4-ones, characterized by four different sets of decorations, is presented . The strategy is based on the synthetic elaboration of readily available α-substituted β-ketoesters that, upon transformation into the corresponding acyl enamines, have been cyclized to give 6H-1,3-oxazin-6-ones . This process does not need the use of any metal mediator or catalyst .

-

Antitubercular Agents

- A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . It was observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

-

Antibacterial and Antifungal Agents

-

Organic & Biomolecular Chemistry

- A new synthesis of 3H-pyrimidin-4-ones, characterized by four different sets of decorations, is presented . The strategy is based on the synthetic elaboration of readily available α-substituted β-ketoesters that, upon transformation into the corresponding acyl enamines, have been cyclized to give 6H-1,3-oxazin-6-ones . This process does not need the use of any metal mediator or catalyst .

-

Antitubercular Agents

- A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . It was observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

-

Antibacterial and Antifungal Agents

Future Directions

While specific future directions for “2-(Methoxymethyl)pyrimidin-4(3H)-one” were not found, related compounds such as pyrazolo[3,4-d]pyrimidines have been studied for their potential as novel CDK2 inhibitors in cancer treatment . This suggests that “2-(Methoxymethyl)pyrimidin-4(3H)-one” and similar compounds could be further explored for their potential medicinal applications.

properties

IUPAC Name |

2-(methoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-4-5-7-3-2-6(9)8-5/h2-3H,4H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTHMJYOWBVUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid](/img/structure/B2396051.png)

![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)

![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)

![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)

![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)